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Introduction
Oxamflatin is a potent, cell-permeable inhibitor of histone deacetylases (HDACs), a class of

enzymes that play a critical role in the epigenetic regulation of gene expression. By removing

acetyl groups from histones, HDACs promote chromatin condensation and transcriptional

repression. The inhibition of HDACs by compounds like Oxamflatin leads to histone

hyperacetylation, a more relaxed chromatin structure, and the re-expression of silenced genes,

including tumor suppressor genes. This mechanism underlies the significant anti-proliferative

and pro-apoptotic effects of Oxamflatin observed in a variety of cancer cell lines, making it a

compound of considerable interest in oncological research and drug development. This

technical guide provides a comprehensive overview of the chemical structure, physicochemical

properties, and biological activities of Oxamflatin, including detailed experimental protocols

and visualizations of its molecular interactions.

Chemical Structure and Properties
Oxamflatin, with the chemical name (2E)-5-[3-(Phenylsulfonylamino)phenyl]-pent-2-en-4-

ynohydroxamic acid, is a synthetic compound belonging to the hydroxamic acid class of HDAC

inhibitors.[1][2] Its structure features a phenylsulfonamide group linked to a pentenynamide

scaffold, which is crucial for its biological activity.
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Table 1: Chemical and Physical Properties of Oxamflatin

Property Value Reference(s)

IUPAC Name

(2E)-5-[3-

(Phenylsulfonylamino)phenyl]-

pent-2-en-4-ynohydroxamic

acid

[1]

Synonyms Metacept-3 [3]

CAS Number 151720-43-3 [1][4]

Molecular Formula C₁₇H₁₄N₂O₄S [1][4]

Molecular Weight 342.37 g/mol [1]

SMILES

O=C(NO)/C=C/C#CC1=CC=C

C(NS(=O)

(C2=CC=CC=C2)=O)=C1

[5]

Appearance
White to off-white crystalline

solid
[6]

Purity ≥95% [1]

Solubility

Soluble in DMSO (to 25 mM),

DMF (10 mg/ml), and Ethanol

(0.5 mg/ml). Sparingly soluble

in aqueous buffers.

[3][4][6][7]

Storage

Store at -20°C for long-term

stability (powder stable for at

least 3 years). Stock solutions

in solvent can be stored at

-80°C for up to 2 years.

[3][5]

Biological Properties and Mechanism of Action
Oxamflatin exerts its biological effects primarily through the potent inhibition of histone

deacetylases. This activity leads to a cascade of downstream events that ultimately result in
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cell cycle arrest and apoptosis in cancer cells.

Histone Deacetylase (HDAC) Inhibition
Oxamflatin is a potent, broad-spectrum inhibitor of Class I and Class II HDACs, with a reported

IC50 value of 15.7 nM.[3][7][8] By inhibiting HDACs, Oxamflatin leads to the accumulation of

acetylated histones, particularly H3 and H4, which neutralizes the positive charge of lysine

residues and weakens the interaction between histones and DNA.[9][10] This results in a more

open chromatin structure, facilitating the transcription of previously silenced genes.[11][12]

Cell Cycle Arrest
A hallmark of Oxamflatin's activity is the induction of cell cycle arrest at the G1 phase.[11][13]

This is achieved through the upregulation of the cyclin-dependent kinase inhibitor p21 (also

known as WAF1/Cip1).[11][14] p21, in turn, inhibits the activity of cyclin-dependent kinases

(CDKs), such as CDK2, CDK4, and CDK6, which are essential for the G1 to S phase transition.

[11][15]

Regulation of Key Signaling Pathways
Oxamflatin's influence on the cell cycle is mediated by its impact on several key signaling

proteins. Treatment with Oxamflatin has been shown to downregulate the expression of critical

cell cycle regulators including c-Myc, CDK4, and E2F1.[14] The retinoblastoma protein (Rb), a

key substrate of CDKs, remains in its active, hypophosphorylated state, preventing the release

of E2F transcription factors and thereby halting cell cycle progression.[14]
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Caption: Oxamflatin's mechanism of action leading to G1 cell cycle arrest.

Antiproliferative and Antitumor Activity
Oxamflatin has demonstrated significant antiproliferative activity against a range of human and

mouse tumor cell lines.[7][11] This cytostatic effect is a direct consequence of its ability to

induce cell cycle arrest and apoptosis.[14] In vivo studies have also shown its potential as an

antitumor agent.[11]

Table 2: Antiproliferative Activity of Oxamflatin in Various Cancer Cell Lines
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Cell Line Cancer Type IC50 (µM) Reference

P388 Murine Leukemia 0.18 [16]

L1210 Murine Leukemia 0.17 [16]

B16 Murine Melanoma 0.22 [16]

Lewis
Murine Lung

Carcinoma
0.19 [16]

Colon 26
Murine Colon

Adenocarcinoma
0.23 [16]

Lu-99
Human Lung

Carcinoma
0.44 [16]

HT-29
Human Colon

Adenocarcinoma
0.44 [16]

HeLa
Human Cervical

Carcinoma
0.42 [16]

OVCAR-5
Human Ovarian

Carcinoma
(nM range) [14]

SKOV-3
Human Ovarian

Carcinoma
(nM range) [14]

Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to

characterize the activity of Oxamflatin.

HDAC Inhibition Assay (Fluorometric)
This assay measures the ability of Oxamflatin to inhibit HDAC enzyme activity using a

fluorogenic substrate.

Materials:

Recombinant human HDAC enzyme
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Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC

reaction)

Oxamflatin stock solution (in DMSO)

96-well black microplate

Procedure:

Prepare serial dilutions of Oxamflatin in Assay Buffer.

In a 96-well black microplate, add the diluted Oxamflatin solutions. Include a positive control

(no inhibitor) and a negative control (no enzyme).

Add the recombinant HDAC enzyme to all wells except the negative control.

Incubate for 15 minutes at 37°C.

Add the fluorogenic HDAC substrate to all wells.

Incubate for 60 minutes at 37°C.

Add the developer solution to all wells to stop the reaction and generate the fluorescent

signal.

Incubate for 15-30 minutes at 37°C.

Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission

at 460 nm).

Calculate the percent inhibition and determine the IC50 value.
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Caption: Workflow for a fluorometric HDAC inhibition assay.
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Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

Cancer cell lines of interest

Complete cell culture medium

Oxamflatin stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

96-well clear microplate

Procedure:

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

Treat the cells with various concentrations of Oxamflatin for the desired time period (e.g.,

24, 48, 72 hours). Include untreated control wells.

After the incubation period, add MTT solution to each well to a final concentration of 0.5

mg/mL.

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan

crystals.

Carefully remove the medium and add the solubilization solution to each well to dissolve the

formazan crystals.

Mix gently on an orbital shaker to ensure complete solubilization.

Measure the absorbance at 570 nm using a microplate reader.
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Calculate the percentage of cell viability relative to the untreated control.

Western Blot Analysis of Histone Acetylation
This technique is used to detect the levels of acetylated histones in cells treated with

Oxamflatin.

Materials:

Cancer cell lines

Oxamflatin

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Protein assay kit (e.g., BCA assay)

SDS-PAGE gels and running buffer

Transfer buffer and PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone

H3, anti-β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Treat cells with Oxamflatin for a specified time.

Lyse the cells and collect the protein lysate.

Determine the protein concentration of each sample.
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Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE.

Transfer the separated proteins to a membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane with TBST.

Add the chemiluminescent substrate and capture the signal using an imaging system.

Quantify the band intensities and normalize to a loading control (e.g., total Histone H3 or β-

actin).

Conclusion
Oxamflatin is a well-characterized and potent inhibitor of histone deacetylases with significant

potential in cancer research. Its ability to induce histone hyperacetylation, leading to cell cycle

arrest and apoptosis in a variety of cancer cell lines, highlights its promise as a therapeutic

agent. The detailed chemical, physical, and biological properties, along with the experimental

protocols provided in this guide, offer a valuable resource for researchers and drug

development professionals working with this important compound. Further investigation into the

specificities of Oxamflatin for different HDAC isoforms and its efficacy in combination with

other anticancer agents will be crucial in fully elucidating its therapeutic potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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